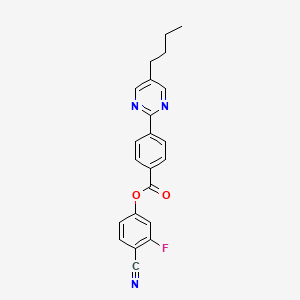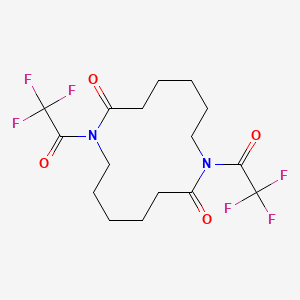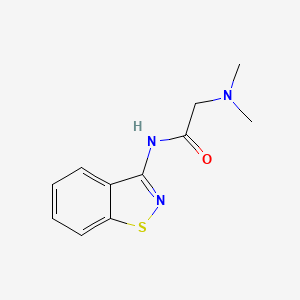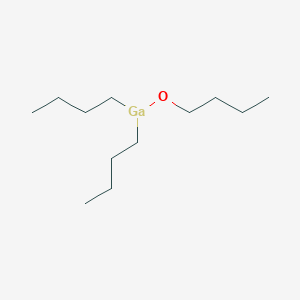
1,3,2-Oxazaphospholidine, 2-methoxy-, 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Oxazaphospholidine, 2-methoxy-, 2-oxide is a heterocyclic compound containing phosphorus, nitrogen, and oxygen atoms in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-oxazaphospholidine, 2-methoxy-, 2-oxide typically involves the reaction of amino alcohols with phosphorylating agents. One common method includes the use of optically active aryl methyl phosphorochloridothionates as chiral two-step phosphorylating reagents . The reaction conditions often require controlled temperatures and specific solvents to achieve high yields and optical purity.
Industrial Production Methods
For industrial production, the synthesis process is optimized for scalability, cost-effectiveness, and efficiency. The use of readily available starting materials and reagents, along with streamlined reaction conditions, ensures that the compound can be produced in large quantities .
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Oxazaphospholidine, 2-methoxy-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various oxides, reduced forms, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
1,3,2-Oxazaphospholidine, 2-methoxy-, 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: It is being explored for its potential therapeutic properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,2-oxazaphospholidine, 2-methoxy-, 2-oxide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various substrates. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,3,2-oxazaphospholidine, 2-methoxy-, 2-oxide include:
- 1,3,2-Benzodioxaphosphorin 2-sulfides
- 1,3,2-Diazaphospholidine 2-oxide derivatives
- 1,3,2-Oxazaphosphorinane 2-oxides
Uniqueness
This compound is unique due to its specific ring structure and the presence of a methoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry .
Propiedades
Número CAS |
112700-71-7 |
|---|---|
Fórmula molecular |
C3H8NO3P |
Peso molecular |
137.07 g/mol |
Nombre IUPAC |
2-methoxy-1,3,2λ5-oxazaphospholidine 2-oxide |
InChI |
InChI=1S/C3H8NO3P/c1-6-8(5)4-2-3-7-8/h2-3H2,1H3,(H,4,5) |
Clave InChI |
NFQNSLWPFQPMSF-UHFFFAOYSA-N |
SMILES canónico |
COP1(=O)NCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![17-[(Heptadec-16-en-1-yl)disulfanyl]heptadec-1-ene](/img/structure/B14317721.png)
![6,6-Dibromo-1-methylbicyclo[3.1.0]hexane](/img/structure/B14317722.png)



![3-[(Benzyloxy)methoxy]propanal](/img/structure/B14317744.png)
![4-[2-(2-Arsonophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14317746.png)


![1,4-Dihydrodibenzo[b,d]thiophene](/img/structure/B14317764.png)
![2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole](/img/structure/B14317783.png)

![Phenol, 2-[(2-aminoethyl)thio]-](/img/structure/B14317799.png)
![2-Sulfanylidene-2,3-dihydro-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14317804.png)
